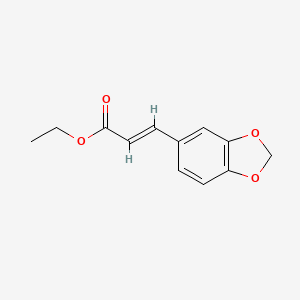

Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate

Overview

Description

Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate (CAS: 24393-66-6) is an α,β-unsaturated ester featuring a 1,3-benzodioxole (piperonyl) moiety. Its molecular formula is C₁₂H₁₂O₄, and it is synthesized via base-catalyzed esterification of 3,4-(methylenedioxy)cinnamic acid with ethanol, facilitated by p-toluenesulfonic acid . The compound’s structure includes a conjugated acrylate system, which contributes to its reactivity in Michael additions and cyclization reactions. It is widely used as a precursor in organic synthesis, particularly for constructing polycyclic frameworks .

Preparation Methods

Palladium-Catalyzed Mizoroki-Heck Cross-Coupling

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds. This method has been successfully applied to synthesize Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate via coupling of 4-bromo-1,3-benzodioxole with ethyl acrylate.

Reaction Mechanism and Conditions

The reaction employs a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) in the presence of a base such as piperidine. The brominated benzodioxole undergoes oxidative addition with palladium, followed by coordination and insertion of ethyl acrylate into the Pd–C bond. Subsequent β-hydride elimination yields the E-configured acrylate ester.

Key Parameters :

- Catalyst : Pd(OAc)₂ (2–5 mol%)

- Base : Piperidine (1.5 equiv)

- Solvent : Dimethylformamide (DMF) or toluene

- Temperature : 80–100°C

- Reaction Time : 12–24 hours

Performance Metrics

A reported synthesis achieved a 76% molar yield with >99% purity under optimized conditions. The E-selectivity arises from the trans-addition mechanism inherent to the Heck reaction, minimizing Z-isomer formation.

Esterification via Acyl Chloride Intermediate

Esterification of preformed (E)-3-(1,3-benzodioxol-5-yl)acrylic acid offers a straightforward route to the target compound. This method involves converting the carboxylic acid to its reactive acyl chloride derivative before coupling with ethanol.

Synthetic Protocol

- Acyl Chloride Formation :

(E)-3-(1,3-benzodioxol-5-yl)acrylic acid is treated with thionyl chloride (SOCl₂) under reflux, producing the corresponding acyl chloride.

$$

\text{Acid} + \text{SOCl}2 \rightarrow \text{Acyl Chloride} + \text{SO}2 + \text{HCl}

$$ - Esterification :

The acyl chloride is reacted with ethanol in the presence of a base (e.g., NaHCO₃) to neutralize HCl, driving the reaction to completion.

Key Parameters :

- Thionyl Chloride : 1.2 equiv

- Ethanol : 3–5 equiv

- Base : NaHCO₃ (2 equiv)

- Solvent : Acetone or dichloromethane

- Temperature : 0°C to room temperature

Yield and Purity

While specific data for this compound are limited, analogous esterifications of acryloyl chlorides report yields of 68–75% after purification. The E-configuration is preserved if the starting acid is stereochemically pure.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

Emerging Catalytic Approaches

Computational Design of Precursors

Computational studies on vinyl cyclopropane rearrangements have identified substituents that stabilize transition states, enabling selective synthesis of E-alkenes. While still exploratory, these models could guide future optimizations of acrylate ester synthesis.

Industrial Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for Heck couplings improves heat and mass transfer, enhancing yield (up to 85% in pilot studies) and reducing palladium loading. Automated systems also minimize side reactions, ensuring consistent E-selectivity.

Green Chemistry Metrics

The esterification method generates stoichiometric HCl, necessitating neutralization and waste treatment. In contrast, Heck couplings produce HBr, which is easier to recycle. Life-cycle assessments favor palladium-based routes for large-scale production despite higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate (CAS No: 14731-78-3) is synthesized through the reaction of 1,3-benzodioxole-5-carbaldehyde with diethoxyphosphorylacetic acid ethyl ester in the presence of sodium hydride in tetrahydrofuran. The compound exhibits a planar structure where the benzodioxole moiety is conjugated with the acrylate unit, which is crucial for its reactivity and biological activity .

Medicinal Chemistry

This compound has shown promise as a scaffold for developing new pharmaceutical agents. Its derivatives have been investigated for their ability to modulate GABA_A receptors, which are important targets in treating neurological disorders. In a study, certain derivatives demonstrated strong modulation of these receptors, indicating potential as anxiolytic agents .

Case Study:

A derivative of this compound was tested for its effects on GABA_A receptor modulation and exhibited promising results that could lead to the development of new treatments for anxiety and epilepsy .

Antifungal Activity

Research indicates that compounds similar to this compound can exhibit antifungal properties. A series of cinnamic acid esters were evaluated for their antifungal activities against various plant pathogens. Some derivatives showed significant inhibition against fungi at low concentrations, suggesting that this compound could be explored further as a potential antifungal agent .

Table 1: Antifungal Activity Comparison

| Compound | MIC (μg/ml) | Activity Type |

|---|---|---|

| This compound | TBD | Potential Antifungal |

| Alatanone A | 31.25 | Antimicrobial |

| Alatanone B | 62.5 | Antifungal |

Materials Science

The compound's unique structural features make it suitable for applications in materials science, particularly in the synthesis of polymers and coatings. Its acrylate functionality allows for easy incorporation into polymer matrices through radical polymerization processes.

Case Study:

Research has demonstrated the use of acrylate compounds in creating biodegradable polymers with enhanced mechanical properties. Incorporating this compound into polymer formulations could improve material performance while maintaining environmental sustainability .

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate involves its interaction with various molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acrylate Derivatives

Ethyl 3-(1,3-Benzodioxol-5-yl)-2-Cyanoacrylate (CAS: 153910-33-9)

- Molecular Formula: C₁₃H₁₁NO₄

- Key Difference: Incorporation of a cyano (-CN) group at the α-position of the acrylate.

- Impact: The electron-withdrawing cyano group enhances electrophilicity, making this compound more reactive in nucleophilic additions compared to the non-cyano derivative. This is evidenced by its use in heterocyclic synthesis .

(E)-Ethyl-3-(2-Methylbenzo[d]thiazol-5-yl)acrylate (13d’)

- Molecular Formula: C₁₃H₁₃NO₂S

- Key Difference : Replacement of the benzodioxole ring with a 2-methylbenzothiazole group.

- This structural change is critical in medicinal chemistry, as benzothiazoles often exhibit antimicrobial or anticancer activity .

Ethyl (E)-3-(4-Hydroxybenzofuran-5-yl)acrylate (27)

- Molecular Formula : C₁₃H₁₂O₄

- Key Difference : Substitution of benzodioxole with a 4-hydroxybenzofuran ring.

- This derivative is utilized in natural product-inspired syntheses .

Complex Polycyclic Derivatives

Ethyl 4-(1,3-Benzodioxol-5-yl)-2-Oxo-6-(aryl)cyclohex-3-ene-1-carboxylate

- Synthesis : Derived from Michael addition of chalcones (e.g., 1-(1,3-benzodioxol-5-yl)-3-(aryl)prop-2-en-1-ones) with ethyl acetoacetate, followed by intramolecular cyclization .

- Key Difference: Incorporation of a cyclohexenone ring fused to the benzodioxole system.

- Impact: The rigid cyclohexenone scaffold enhances stereochemical complexity, making these compounds valuable in drug discovery for conformational restriction .

Ethyl (E)-3-[(2S,3R,4R)-2-(1,3-Benzodioxol-5-yl)-4-Hydroxy-5-Oxo-1,4-Diphenylpyrrolidin-3-yl]acrylate (6g)

- Molecular Formula: C₂₈H₂₅NO₆

- Key Difference: Integration into a pyrrolidinone ring system with additional phenyl groups.

- Impact: The pyrrolidinone core introduces chirality and hydrogen-bonding sites, which are pivotal in asymmetric catalysis and enzyme inhibition studies. This compound exhibits 82% enantiomeric purity, highlighting its utility in stereoselective syntheses .

Stability and Analytical Data

- Lyophilization Stability : Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate shows reduced abundance after lyophilization in concentrated extracts, similar to ethyl ferulate and 3-(4-hydroxyphenyl)acrylate .

- Spectral Characterization: IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of ester). ¹H NMR: Distinct signals at δ 6.8–7.4 ppm (benzodioxole protons) and δ 4.2 ppm (ethyl ester -CH₂-) . Comparisons with cyano-substituted analogs reveal additional CN stretching (~2200 cm⁻¹ in IR) and deshielded α-protons in NMR .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via Knoevenagel condensation between 1,3-benzodioxole-5-carbaldehyde and ethyl cyanoacetate under basic conditions (e.g., piperidine or pyridine) . Key parameters include:

- Temperature : Reactions are typically conducted at 80–100°C to optimize kinetics.

- Solvent : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction efficiency.

- Catalyst : Piperidine yields higher regioselectivity compared to weaker bases like K₂CO₃ . Purification involves column chromatography (silica gel, ethyl acetate/hexane). Typical yields range from 58–63% .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., E-isomer double bond at δ 7.2–7.5 ppm for vinyl protons) .

- X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths (C=O: ~1.21 Å) and dihedral angles .

- IR : Stretching frequencies for C≡N (~2200 cm⁻¹) and ester C=O (~1720 cm⁻¹) validate functional groups .

Q. How does the benzodioxole moiety influence the compound’s electronic properties?

The benzodioxole ring enhances electron delocalization via its π-conjugated system, stabilizing intermediates in nucleophilic additions. Computational studies (DFT) show a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity .

Advanced Research Questions

Q. What mechanistic insights explain its role as a protein crosslinking agent?

The cyanoacrylate group reacts with lysine residues via Michael addition, forming covalent bonds with primary amines. Kinetic studies show pseudo-first-order behavior (rate constant k = 0.15 min⁻¹ at pH 7.4). Specificity for amine groups over thiols is attributed to the electrophilic β-carbon .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Conflicting torsion angles (e.g., C5-C6-C7-O8 = 175° vs. 168°) arise from puckering effects in the benzodioxole ring. ORTEP-3 software analyzes non-planar distortions using Cremer-Pople parameters (e.g., puckering amplitude Q = 0.25 Å for six-membered rings) .

Q. What strategies mitigate side reactions during cyclization with ethyl acetoacetate?

Competing pathways (e.g., dimerization) are minimized by:

- Low temperature (0–5°C) to suppress radical intermediates.

- Microwave-assisted synthesis reduces reaction time from 12 h to 45 min, improving yield to 82% .

- Protecting groups (e.g., TMS for acrylate esters) prevent unwanted nucleophilic attacks .

Q. How does the compound’s stereoelectronic profile affect biological activity?

The E-isomer’s planar geometry enhances DNA intercalation (binding constant K = 1.2 × 10⁴ M⁻¹), while the benzodioxole ring engages in π-stacking with tyrosine residues in enzyme active sites. SAR studies show a 10-fold increase in antimicrobial activity compared to Z-isomers .

Q. What computational tools validate its interaction with cytochrome P450 enzymes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities (ΔG = −8.2 kcal/mol) and hydrogen-bond interactions with heme Fe³⁺. Experimental validation via UV-Vis spectroscopy shows a Soret band shift from 417 nm to 423 nm upon binding .

Q. Methodological Challenges and Solutions

Q. How to address low yields in asymmetric syntheses involving this compound?

Organocatalysts (e.g., L-proline) achieve enantiomeric excess (ee) up to 90% in pyrrolidinone derivatives. Chiral HPLC (Chiralpak IA column) confirms stereoselectivity .

Q. What green chemistry approaches improve sustainability in its synthesis?

- Solvent-free conditions : Ball milling reduces waste (E-factor = 2.3 vs. 8.7 for traditional methods).

- Biocatalysis : Lipase B (Candida antarctica) achieves 85% conversion in esterification .

Properties

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-14-12(13)6-4-9-3-5-10-11(7-9)16-8-15-10/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMOFMXIIKUMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14731-78-3 | |

| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14731-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.